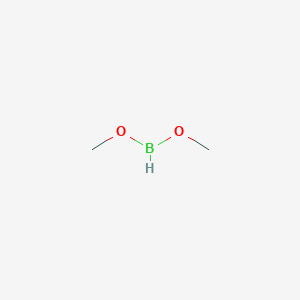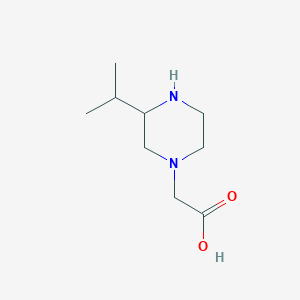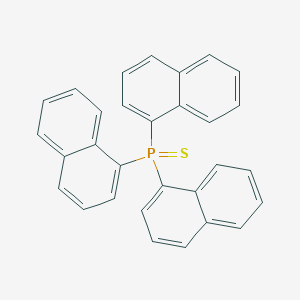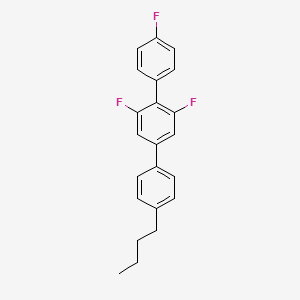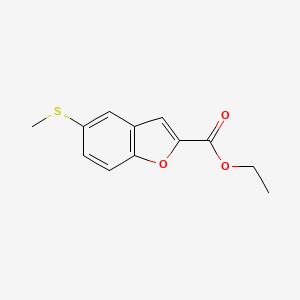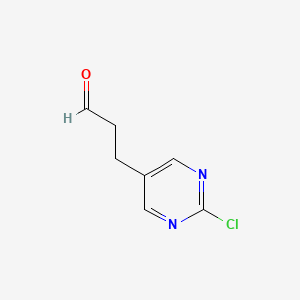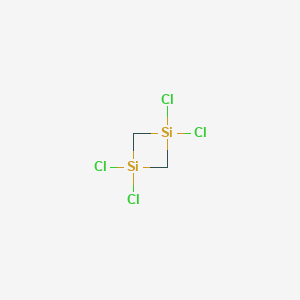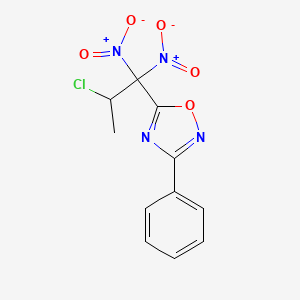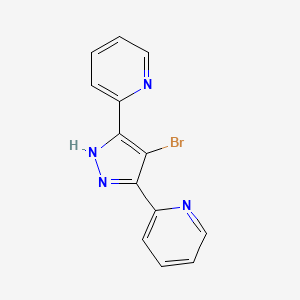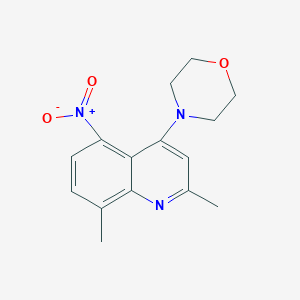
2,8-Dimethyl-4-(morpholin-4-yl)-5-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dimethyl-4-(morpholin-4-yl)-5-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a morpholine ring, two methyl groups, and a nitro group attached to the quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethyl-4-(morpholin-4-yl)-5-nitroquinoline typically involves multi-step organic reactions. One common method includes the nitration of 2,8-dimethylquinoline followed by the introduction of the morpholine ring through nucleophilic substitution. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: 2,8-Dimethyl-4-(morpholin-4-yl)-5-nitroquinoline undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form quinoline N-oxide derivatives.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents or Friedel-Crafts alkylation conditions.
Major Products:
Amino derivatives: from reduction reactions.
Quinoline N-oxides: from oxidation reactions.
Substituted quinolines: from electrophilic substitution reactions.
Scientific Research Applications
2,8-Dimethyl-4-(morpholin-4-yl)-5-nitroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 2,8-Dimethyl-4-(morpholin-4-yl)-5-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- 2,8-Dimethyl-4-hydroxyquinoline
- 2,8-Dimethylquinoline
- 4-Morpholinylquinoline
Comparison: 2,8-Dimethyl-4-(morpholin-4-yl)-5-nitroquinoline is unique due to the presence of both the morpholine ring and the nitro group, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced reactivity and a broader range of applications in research and industry.
Properties
CAS No. |
919779-15-0 |
|---|---|
Molecular Formula |
C15H17N3O3 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
4-(2,8-dimethyl-5-nitroquinolin-4-yl)morpholine |
InChI |
InChI=1S/C15H17N3O3/c1-10-3-4-12(18(19)20)14-13(9-11(2)16-15(10)14)17-5-7-21-8-6-17/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
AXEZWTCSMHBVTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CC(=N2)C)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


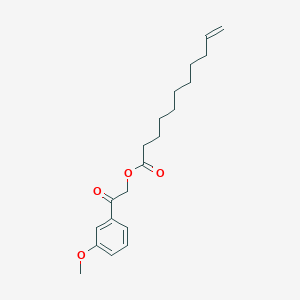
![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid](/img/structure/B14173978.png)
